molecular formula C6H9N3O B15204113 1,5-Dimethyl-1H-imidazole-4-carboxamide

1,5-Dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B15204113
M. Wt: 139.16 g/mol
InChI Key: VULVPCLAJZOKGY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of two methyl groups and a carboxamide group on the imidazole ring provides distinct chemical properties compared to other imidazole derivatives.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1,5-dimethylimidazole-4-carboxamide

InChI

InChI=1S/C6H9N3O/c1-4-5(6(7)10)8-3-9(4)2/h3H,1-2H3,(H2,7,10)

InChI Key

VULVPCLAJZOKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)C(=O)N

Origin of Product

United States

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